molecular formula C5H9BF3KO2 B13477764 Potassium ((1,3-dioxan-5-yl)methyl)trifluoroborate

Potassium ((1,3-dioxan-5-yl)methyl)trifluoroborate

Cat. No.: B13477764
M. Wt: 208.03 g/mol
InChI Key: UMAYFIAHLUNNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide typically involves the reaction of a 1,3-dioxane derivative with a trifluoroborate salt. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organoboron compounds .

Industrial Production Methods

Industrial production of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and appropriate boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoroborate group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon–carbon bonds in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is unique due to its specific combination of a 1,3-dioxane ring and a trifluoroborate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C5H9BF3KO2

Molecular Weight

208.03 g/mol

IUPAC Name

potassium;1,3-dioxan-5-ylmethyl(trifluoro)boranuide

InChI

InChI=1S/C5H9BF3O2.K/c7-6(8,9)1-5-2-10-4-11-3-5;/h5H,1-4H2;/q-1;+1

InChI Key

UMAYFIAHLUNNRE-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1COCOC1)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.